5-Amino-1H-imidazole-4-carboxamide hydrate
Description
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.H2O/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSYMLDDLWPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64236-33-5 | |
| Record name | 4-Aminoimidazol-5-carboxamid hydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 5 Amino 1h Imidazole 4 Carboxamide and Its Derivatives
Chemical Synthesis Methodologies for 5-Amino-1H-imidazole-4-carboxamide
The construction of the 5-Amino-1H-imidazole-4-carboxamide core has been approached through various synthetic routes, ranging from multi-step established procedures to more streamlined one-pot protocols.
Historically, the synthesis of the imidazole (B134444) carboxamide core has involved multi-step processes. One common strategy begins with the use of diaminomaleonitrile (B72808) (DAMN) as a versatile starting material. DAMN can be used to synthesize a variety of nitrogen-containing heterocycles, including imidazoles. acs.org The synthetic pathway often involves the modification of one of the amino groups in DAMN, followed by an intramolecular condensation reaction to form the imidazole ring. acs.org
Another established route involves the hydrolysis of 1H-4(5)-aminoimidazole-5(4)-carbonitrile (AICN). google.com However, this method can be hampered by low yields during the preceding Hoffman rearrangement reaction required to produce AICN. google.com Some synthetic approaches have also utilized cyanide as a raw material, though the high toxicity of cyanides like sodium cyanide and hydrocyanic acid limits their application in industrial production to facilities with specialized handling capabilities. google.com
To overcome the limitations of multi-step syntheses, researchers have focused on developing more efficient one-step protocols. A notable one-step synthesis of 5-Amino-1H-imidazole-4-carboxamide has been developed and is detailed in the Supporting Information for the publication by Qi et al. doi.org This streamlined approach offers a significant improvement over traditional methods. Another industrial production method involves a two-step process starting from diaminomaleonitrile and formamide, which are reacted with phosphorus oxychloride to form an intermediate, followed by treatment with sodium hydroxide (B78521) to yield 4-amino-5-imidazole carboxamide. google.com
The primary amino group and the imidazole ring of 5-Amino-1H-imidazole-4-carboxamide provide reactive sites for a variety of derivatization reactions, leading to the synthesis of novel compounds with potential biological activities.
Schiff base derivatives of 5-Amino-1H-imidazole-4-carboxamide are readily synthesized through the condensation reaction of the primary amino group with various aromatic aldehydes. researchgate.net This reaction is typically carried out by refluxing 5-Amino-1H-imidazole-4-carboxamide with the desired aldehyde in a suitable solvent like methanol. A variety of aromatic aldehydes, including benzaldehyde, p-chlorobenzaldehyde, anisaldehyde, salicylaldehyde, p-tolualdehyde, and pyridine-4-aldehyde, have been successfully employed to generate a library of Schiff bases.
Table 1: Synthesis of Schiff Base Derivatives
| Compound | Aromatic Aldehyde | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1a | Benzaldehyde | C₁₁H₁₀N₄O | 214.22 | 263 | 62 |
| 1b | p-Chlorobenzaldehyde | C₁₁H₉ClN₄O | 248.66 | 274 | 60 |
| 1c | Anisaldehyde | C₁₂H₁₂N₄O₂ | 244.25 | 258 | 65 |
| 1f | Pyridine-4-aldehyde | C₁₀H₉N₅O | 215.21 | 281 | 58 |
Data sourced from a study on the synthesis of Schiff base and thiazolidinone derivatives. researchgate.net
The Schiff bases derived from 5-Amino-1H-imidazole-4-carboxamide serve as key intermediates for the synthesis of thiazolidinone derivatives. researchgate.net These derivatives are formed by the reaction of the Schiff bases with mercaptoacetic acid. The formation of the thiazolidinone ring is confirmed by spectroscopic methods, such as the disappearance of the -N=CH- band and the appearance of a >C=O band for the thiazolidinone in the IR spectrum. Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities. researchgate.net
Regioselective functionalization of the imidazole ring allows for the precise introduction of substituents at specific positions, leading to the synthesis of highly substituted imidazole derivatives. A method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported. acs.orgnih.gov This approach utilizes 2-hydroxybenzylidene imines derived from diaminomaleonitrile and various aromatic aldehydes. nih.gov Computational studies have shown that the regioselectivity of this reaction is driven by the 2-hydroxyaryl group, which facilitates the reaction pathway towards the formation of the imidazole derivative. nih.gov This method provides a simple and efficient route to a variety of highly functionalized imidazole-4-carboxamides. acs.org
Derivatization Reactions of 5-Amino-1H-imidazole-4-carboxamide
Transformations into Related Heterocyclic Systems
5-Amino-1H-imidazole-4-carboxamide (AICA) and its ribonucleotide derivative, AICAR, serve as pivotal precursors in the synthesis of more complex heterocyclic structures, most notably purines. The transformation into the purine (B94841) ring system is a cornerstone of cellular metabolism.
In the de novo purine biosynthesis pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is converted into inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. ontosight.ainih.gov This conversion is accomplished by a bifunctional enzyme known as AICAR formyltransferase/IMP cyclohydrolase (ATIC). ontosight.ainih.gov The process involves two sequential steps:
Formylation: The ATIC enzyme's formyltransferase domain catalyzes the transfer of a formyl group from N¹⁰-formyltetrahydrofolate to the 5-amino group of AICAR. This reaction yields the intermediate 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). nih.govnih.gov
Cyclization: The IMP cyclohydrolase domain of the same ATIC enzyme then catalyzes an intramolecular cyclization of FAICAR, which involves the elimination of a water molecule to close the second ring of the purine structure, forming IMP. ontosight.ainih.gov
This enzymatic transformation within biological systems highlights the fundamental role of the AICA scaffold in constructing the essential purine heterocycle. Synthetic strategies can mimic this transformation to create purine derivatives and other related heterocyclic systems for various research applications.
Biosynthetic and Biomimetic Approaches to Imidazole Carboxamide Formation
The formation of 5-amino-1H-imidazole-4-carboxamide is a critical step in the universally conserved pathway for de novo purine biosynthesis. This process involves intricate enzymatic machinery and multi-step cascades.
Enzymatic Pathways in Biological Systems
In all organisms, the ribonucleotide form of AICA, known as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR or ZMP), is a key intermediate in the synthesis of purines. nih.gov Its formation is catalyzed by the enzyme adenylosuccinate lyase (ADSL). wikipedia.orgencyclopedia.pub
ADSL is responsible for cleaving fumarate (B1241708) from 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to produce AICAR. wikipedia.orgwikipedia.orgnih.gov This is the eighth step in the ten-step de novo purine synthesis pathway. The reaction is a β-elimination of fumarate. wikipedia.org Notably, ADSL is a bifunctional enzyme that also catalyzes a later step in the pathway: the conversion of adenylosuccinate (S-AMP) into adenosine monophosphate (AMP), again by eliminating fumarate. wikipedia.orgnih.gov The proper functioning of ADSL is crucial, and deficiencies in this enzyme lead to a rare metabolic disorder characterized by the accumulation of SAICAR and S-AMP derivatives. encyclopedia.pubwikipedia.org
Multi-Enzyme Cascade Systems for Ribonucleotide Synthesis
The synthesis of purine ribonucleotides is a prime example of a multi-enzyme cascade, where a series of enzymes work sequentially to build a complex molecule from simple precursors. mdpi.comresearchgate.netfrontiersin.org The segment of the pathway involving AICAR showcases this coordinated activity. Six enzymes, often organized into a complex called the purinosome, catalyze the ten steps to convert phosphoribosyl pyrophosphate (PRPP) into the first purine, inosine monophosphate (IMP). encyclopedia.pub
The cascade leading to and from AICAR involves two critical bifunctional enzymes:
PAICS: The enzyme phosphoribosylaminoimidazole-succinocarboxamide synthetase (part of the bifunctional PAICS protein) first converts 5-aminoimidazole-4-carboxylate ribonucleotide (CAIR) into SAICAR. encyclopedia.pub
ADSL: As described previously, adenylosuccinate lyase (ADSL) then acts on SAICAR to produce AICAR and fumarate. wikipedia.orgnih.gov
ATIC: Finally, the bifunctional enzyme AICAR formyltransferase/IMP cyclohydrolase (ATIC) sequentially formylates AICAR to FAICAR and then cyclizes it to form IMP. ontosight.ainih.gov
This highly regulated cascade ensures the efficient production of purine nucleotides essential for DNA, RNA, and cellular energy. nih.gov
| Substrate | Enzyme | Product | Step Description |
|---|---|---|---|
| 5-aminoimidazole-4-carboxylate ribonucleotide (CAIR) | PAICS (synthetase domain) | 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) | Addition of aspartate to form the succinylcarboxamide group. |
| 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) | Adenylosuccinate Lyase (ADSL) | 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Elimination of fumarate. wikipedia.org |
| 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) | ATIC (formyltransferase domain) | 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) | Transfer of a formyl group from N¹⁰-formyltetrahydrofolate. nih.gov |
| 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) | ATIC (cyclohydrolase domain) | Inosine Monophosphate (IMP) | Ring closure via dehydration to form the purine ring. ontosight.ai |
Non-Enzymatic Chemical Evolution Studies
The formation of imidazole derivatives is of significant interest in prebiotic chemistry, as they are considered precursors to purine nucleobases, which are fundamental to the origins of life. Research suggests that imidazole intermediates, including aminoimidazole carboxamide, could have formed under plausible prebiotic conditions. rsc.orgcatalysis-conferences.com
One key precursor in these proposed pathways is aminomalononitrile (B1212270) (AMN), which is considered an intermediate in the prebiotic chemistry of hydrogen cyanide (HCN) and formamide. rsc.orgacs.org AMN is involved in the formation of imidazole intermediates such as aminoimidazole carbonitrile, a direct precursor to 5-aminoimidazole-4-carboxamide. rsc.orgrsc.org These reactions, often facilitated by simple molecules and energy sources like microwave irradiation, demonstrate that the core imidazole structure could arise abiotically, setting the stage for the subsequent formation of purines and other essential biomolecules. acs.orgrsc.org The photoisomerization of diaminomaleonitrile (DAMN), another HCN oligomer, is also considered a key step in the prebiotic pathway to purines. nih.gov
Biochemical Pathways and Metabolic Integration of 5 Amino 1h Imidazole 4 Carboxamide Derivatives
Central Role in Purine (B94841) De Novo Biosynthesis
The de novo synthesis of purine nucleotides is a fundamental and highly conserved metabolic pathway that builds purines from simple molecular precursors. nih.govbohrium.com This energy-intensive process culminates in the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. nih.govpressbooks.pub Derivatives of 5-Amino-1H-imidazole-4-carboxamide are critical intermediates in this sequence.
5-Amino-4-imidazolecarboxamide ribonucleotide (AICAR), also known as ZMP, is a key intermediate in the de novo purine biosynthesis pathway, present in virtually all living organisms. nih.govresearchgate.net It represents the penultimate step before the purine ring is completed to form IMP. columbia.edu The formation of AICAR occurs after a series of reactions that build the imidazole (B134444) ring onto a phosphoribosyl pyrophosphate (PRPP) scaffold. nih.govpressbooks.pub Specifically, AICAR is generated from 5'-phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole (SAICAR) in a reaction that removes fumarate (B1241708). nih.gov The centrality of AICAR is highlighted by its position as a precursor for the final two steps of IMP synthesis and its role as a connecting point to other metabolic routes, such as histidine biosynthesis. columbia.edunih.gov
The metabolic fate of AICAR within the purine synthesis pathway is governed by a bifunctional enzyme known as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase, commonly referred to as ATIC. nih.govnih.gov This enzyme catalyzes the final two steps in the ten-step pathway to synthesize IMP. researchgate.net
Transformylase Activity : In the first step, the transformylase domain of ATIC utilizes N¹⁰-formyl-tetrahydrofolate as a formyl donor to convert AICAR into 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). columbia.edu
Cyclohydrolase (Inosinicase) Activity : In the second step, the IMP cyclohydrolase domain of ATIC catalyzes a ring closure of FAICAR, which involves the elimination of a water molecule to form the second ring of the purine structure, yielding inosine monophosphate (IMP). columbia.edunih.gov
The efficiency of this bifunctional enzyme is crucial for maintaining the flow of metabolites through the pathway. nih.gov
Table 1: Key Enzymes in AICAR Metabolism
| Enzyme Name | Abbreviation | Function | Pathway Involvement |
| Adenylosuccinate Lyase | ASL | Catalyzes the conversion of SAICAR to AICAR and fumarate. nih.gov | De Novo Purine Biosynthesis |
| 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase | ATIC | A bifunctional enzyme that first converts AICAR to FAICAR and then cyclizes FAICAR to form IMP. nih.govcolumbia.edunih.gov | De Novo Purine Biosynthesis |
| Imidazole Glycerol (B35011) Phosphate (B84403) Synthase | IGPS | Catalyzes the formation of imidazole glycerol phosphate and AICAR from PRFAR and glutamine. nih.gov | Histidine Biosynthesis |
Once synthesized, IMP does not typically accumulate in the cell but serves as a crucial branch-point precursor for the synthesis of the two primary purine nucleotides: adenosine monophosphate (AMP) and guanosine monophosphate (GMP). nih.govcolumbia.edu
AMP Synthesis : The conversion of IMP to AMP is a two-step process. It begins with the addition of aspartate to IMP in a GTP-dependent reaction to form adenylosuccinate. Subsequently, the enzyme adenylosuccinate lyase (the same enzyme that forms AICAR from SAICAR) cleaves fumarate from adenylosuccinate to yield AMP. columbia.edu
GMP Synthesis : The pathway from IMP to GMP also involves two steps. First, IMP is oxidized to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase. Then, GMP synthetase uses glutamine as an amino group donor to convert XMP to GMP in an ATP-dependent reaction. columbia.edu
These monophosphate nucleotides (AMP and GMP) are subsequently phosphorylated by kinases to their diphosphate (B83284) (ADP, GDP) and triphosphate (ATP, GTP) forms, which are essential for a vast array of cellular functions, including DNA and RNA synthesis, energy transfer, and cellular signaling. thesciencenotes.comutah.edu
Interconnections with Ancillary Metabolic Pathways
The metabolic pathways for purine and pyrimidine (B1678525) biosynthesis are tightly regulated to ensure a balanced supply of nucleotides for cellular processes. thesciencenotes.com AICAR and its associated pathways are connected to the regulation of pyrimidine synthesis and are directly linked to amino acid metabolism.
While the de novo synthesis pathways for purines and pyrimidines are distinct, they are co-regulated through several mechanisms, primarily involving shared substrates and allosteric feedback inhibition. thesciencenotes.com The key shared precursor is 5-phosphoribosyl-1-pyrophosphate (PRPP), which is essential for both pathways. pressbooks.pubutah.edu An accumulation of purine intermediates, such as AICAR, can influence pyrimidine synthesis. For instance, treatment of cells with the AICAR precursor, acadesine, leads to an increase in purine metabolites and a corresponding decrease in pyrimidine metabolites, suggesting a regulatory crosstalk. researchgate.net This effect may be mediated by the inhibition of enzymes in the pyrimidine pathway due to an imbalance in the nucleotide pools that act as allosteric regulators. thesciencenotes.complos.org
A direct and significant link exists between purine synthesis and the biosynthesis of the amino acid histidine. researchgate.net AICAR is a co-product of a key reaction in the histidine pathway. columbia.edu The enzyme imidazole glycerol phosphate synthase (IGPS) catalyzes the reaction of N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) with glutamine. This reaction yields two products: imidazole glycerol phosphate (IGP), which is a precursor to histidine, and AICAR. nih.gov
This AICAR is then shunted into the de novo purine synthesis pathway, entering at the step catalyzed by ATIC to be converted into IMP. nih.gov This metabolic connection represents a point of intersection between amino acid and nucleotide biosynthesis, where a product from one pathway is utilized as a key intermediate in another, ensuring metabolic efficiency. columbia.eduresearchgate.net
Influence on One-Carbon Metabolism
5-Amino-1H-imidazole-4-carboxamide, in its ribonucleotide form (AICAR or ZMP), is an integral component of the de novo purine synthesis pathway, a metabolic process fundamentally reliant on one-carbon metabolism. nih.govoncotarget.com One-carbon metabolism is a network of biochemical reactions that transfer one-carbon units, essential for the synthesis of nucleotides and other biomolecules. nih.govmdpi.com The folate cycle provides the one-carbon units, in the form of 10-formyltetrahydrofolate (10-fTHF), necessary for two crucial steps in the purine synthesis pathway. oncotarget.com
Specifically, 10-fTHF is utilized by the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) to convert 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) into 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). nih.govnih.gov This reaction is a critical step leading to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). mdpi.com
Perturbations in one-carbon metabolism can directly impact the levels of ZMP. For instance, the consumption of 10-fTHF by enzymes like aldehyde dehydrogenase 1 family member L1 (ALDH1L1) can lead to an accumulation of ZMP by inhibiting its formylation into FAICAR. nih.gov This demonstrates a direct link between the availability of one-carbon units and the processing of ZMP, highlighting the compound's integration within this fundamental metabolic network. The accumulation of ZMP can, in turn, have broader metabolic consequences due to its role as an AMP analog and an activator of AMP-activated protein kinase (AMPK). nih.gov
Modulation of Cellular Carbohydrate and Lipid Metabolism
The ribonucleoside form of 5-Amino-1H-imidazole-4-carboxamide, commonly known as AICAR, is a well-established modulator of cellular energy metabolism, primarily through its conversion to ZMP and subsequent activation of AMP-activated protein kinase (AMPK). pacificsun.comnenow.inimmune-system-research.com AMPK acts as a cellular energy sensor, and its activation triggers a cascade of events that shift metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes to restore cellular energy homeostasis. nenow.in
Carbohydrate Metabolism:
AICAR significantly influences carbohydrate metabolism by promoting glucose uptake and utilization while suppressing glucose production. In skeletal muscle, AICAR stimulates glucose transport, in part by promoting the translocation of GLUT4 glucose transporters to the cell surface, an effect that is independent of insulin. diabetesjournals.orgnih.govnih.gov This leads to increased glucose uptake from the bloodstream. diabetesjournals.org Studies in isolated rat hepatocytes have shown that AICAR can inhibit glycolysis by decreasing the activity of glucokinase and reducing the concentration of fructose (B13574) 2,6-bisphosphate, a key activator of 6-phosphofructo-1-kinase. uclouvain.be Conversely, in vivo studies have demonstrated that AICAR treatment can lead to reduced blood glucose levels. nih.govdiabetesjournals.org This is also attributed to the suppression of hepatic glucose production (gluconeogenesis) by inhibiting the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. nih.govdiabetesjournals.org The increased glucose uptake in muscle can also lead to an increase in glycogen (B147801) content. nih.govdiabetesjournals.org
Lipid Metabolism:
AICAR's influence on lipid metabolism is characterized by the inhibition of lipid synthesis and the promotion of fatty acid oxidation. thebossmagazine.combiomedpharmajournal.org Activation of AMPK by AICAR leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.gov This reduces the production of malonyl-CoA, a key substrate for fatty acid synthesis and an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of fatty acids into the mitochondria for oxidation. plos.org By decreasing malonyl-CoA levels, AICAR promotes the oxidation of fatty acids for energy production. plos.orgmdpi.com In adipocytes, prolonged exposure to AICAR can remodel metabolism towards energy dissipation rather than lipid storage by upregulating pathways involved in fatty acid oxidation. nih.gov Furthermore, AICAR has been shown to decrease plasma triglycerides and free fatty acids in animal models. nih.govnih.gov
The following table summarizes the key effects of AICAR on carbohydrate and lipid metabolism:
| Metabolic Process | Effect of AICAR | Key Mediators/Mechanisms | References |
| Carbohydrate Metabolism | |||
| Glucose Uptake (Muscle) | Increase | GLUT4 translocation to plasma membrane | diabetesjournals.orgnih.govnih.gov |
| Glycolysis (Hepatocytes) | Inhibition | Decreased glucokinase activity, reduced fructose 2,6-bisphosphate | uclouvain.be |
| Gluconeogenesis (Liver) | Inhibition | Decreased expression of PEPCK and Glucose-6-Phosphatase | nih.govdiabetesjournals.org |
| Glycogen Synthesis (Muscle) | Increase | Increased glucose uptake | nih.govdiabetesjournals.org |
| Lipid Metabolism | |||
| Fatty Acid Synthesis | Inhibition | Inactivation of Acetyl-CoA Carboxylase (ACC) | nih.gov |
| Fatty Acid Oxidation | Increase | Decreased malonyl-CoA, increased CPT1 activity | plos.orgmdpi.com |
| Plasma Triglycerides | Decrease | Enhanced lipid clearance and reduced synthesis | nih.govnih.gov |
| Plasma Free Fatty Acids | Decrease | Increased uptake and oxidation by tissues | nih.gov |
Cellular Distribution and Accumulation Profiles
Occurrence as a Natural Metabolite in Diverse Organisms
5-Amino-1H-imidazole-4-carboxamide ribonucleotide (ZMP) is a naturally occurring intermediate in the de novo pathway of purine biosynthesis. mdpi.com This metabolic pathway is highly conserved across all forms of life, making ZMP a universal metabolite found in a wide range of organisms, from bacteria to humans. mdpi.comhmdb.ca In this pathway, ZMP is synthesized from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase. mdpi.com It is then subsequently converted to IMP through the action of AICAR transformylase and IMP cyclohydrolase, two enzymatic activities often found on a single protein called ATIC. mdpi.com
In microorganisms such as Escherichia coli and yeast, ZMP is also produced as a byproduct of the histidine biosynthesis pathway. mdpi.commicrobialcell.com Its presence has been documented in various species, including the bacterium Salmonella enterica, where it plays a role in metabolic regulation. microbialcell.com In humans, 5-amino-1H-imidazole-4-carboxamide and its derivatives are found in various tissues, including fibroblasts, platelets, and skeletal muscle, with a primary cellular location in the cytoplasm. nih.gov
Metabolic Perturbations Leading to Compound Accumulation
Under normal physiological conditions, the concentration of ZMP is kept low due to its efficient conversion to IMP. mdpi.com However, certain metabolic perturbations can lead to its accumulation. These are often associated with genetic defects or enzymatic inhibition within the purine metabolic pathway.
One of the most well-documented conditions leading to ZMP accumulation is Lesch-Nyhan syndrome, a rare inherited disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.comnih.gov The lack of HGPRT activity impairs the purine salvage pathway, leading to an acceleration of the de novo purine synthesis pathway and a subsequent buildup of intermediates, including ZMP. mdpi.comnih.gov
Similarly, a deficiency in the enzyme adenylosuccinate lyase (ASL), which catalyzes the conversion of SAICAR to ZMP, can also lead to the accumulation of both SAICAR and ZMP. mdpi.com Furthermore, inhibition of the bifunctional enzyme ATIC, which is responsible for the final two steps in IMP synthesis from ZMP, can cause an accumulation of ZMP. microbialcell.com For example, in Salmonella enterica, a mutation in the purH gene, which encodes for ATIC, results in the accumulation of AICAR and leads to thiamine (B1217682) auxotrophy. microbialcell.com
The following table outlines conditions that can lead to the accumulation of 5-Amino-1H-imidazole-4-carboxamide derivatives:
| Condition/Perturbation | Affected Enzyme/Pathway | Mechanism of Accumulation | References |
| Lesch-Nyhan Syndrome | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Impaired purine salvage pathway leads to increased de novo purine synthesis. | mdpi.comnih.gov |
| Adenylosuccinate Lyase (ASL) Deficiency | Adenylosuccinate Lyase | Impaired conversion of SAICAR to ZMP, leading to the accumulation of both. | mdpi.com |
| ATIC Deficiency/Inhibition | AICAR Transformylase/IMP Cyclohydrolase (ATIC) | Blockage of the conversion of ZMP to FAICAR and subsequently to IMP. | microbialcell.com |
| Altered One-Carbon Metabolism | Folate Cycle | Reduced availability of 10-fTHF inhibits the ATIC-catalyzed formylation of ZMP. | nih.gov |
Molecular Mechanisms and Biological Interactions of 5 Amino 1h Imidazole 4 Carboxamide Ribonucleotide Aicar
Activation and Regulation of AMP-Activated Protein Kinase (AMPK) System
The primary and most studied molecular action of AICAR is the activation of the AMPK system. AMPK acts as a cellular energy sensor, being activated during states of metabolic stress when the ratio of AMP to ATP increases. youtube.com Its activation initiates a switch from anabolic processes that consume ATP to catabolic processes that generate ATP, thereby restoring cellular energy balance. imrpress.com AICAR, through its conversion to ZMP, effectively simulates a low-energy state, leading to robust AMPK activation without altering the actual cellular levels of adenine (B156593) nucleotides. nih.govmdpi.com
The cell-permeable precursor, often abbreviated as AICAr, enters the cell via adenosine (B11128) transporters and is subsequently phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), also known as ZMP. mdpi.comnih.gov ZMP is an analog of AMP and directly activates AMPK through several mechanisms that mirror those of AMP itself. wikipedia.orgphysiology.org
ZMP binds to the gamma (γ) subunit of the AMPK heterotrimeric complex, inducing a conformational change. mdpi.comnih.gov This allosteric binding has two major consequences:
It directly, though modestly, activates the kinase. mdpi.comnih.gov
More importantly, it makes AMPK a better substrate for phosphorylation by its upstream kinases and protects the activating phosphorylation site from dephosphorylation. mdpi.comnih.gov
While ZMP is a less potent AMPK activator than AMP in cell-free assays (estimated to be 40- to 50-fold less potent), its ability to accumulate to high millimolar concentrations within cells leads to significant and sustained AMPK activation. nih.govnih.gov
| Feature | Description | References |
| Compound | 5-Amino-1H-imidazole-4-carboxamide Ribonucleotide (AICAR or ZMP) | nih.govwikipedia.org |
| Mechanism | Allosteric activation by mimicking Adenosine Monophosphate (AMP) | nih.govphysiology.org |
| Binding Site | Binds to the γ subunit of the AMPK complex | mdpi.comnih.gov |
| Primary Effects | 1. Induces a conformational change promoting activation. 2. Enhances phosphorylation by upstream kinases. 3. Inhibits dephosphorylation of the activation loop. | mdpi.comnih.govphysiology.org |
| Potency | 40- to 50-fold less potent than AMP in cell-free systems, but effective in vivo due to high intracellular accumulation. | mdpi.comnih.gov |
Full activation of AMPK requires phosphorylation on threonine-172 (Thr172) within the activation loop of its catalytic alpha (α) subunit. imrpress.comresearchgate.net The primary upstream kinase responsible for this phosphorylation in most cell types is the tumor suppressor liver kinase B1 (LKB1). youtube.comimrpress.comresearchgate.net The binding of ZMP (or AMP) to the AMPK γ-subunit promotes this critical phosphorylation by LKB1. mdpi.comnih.gov Studies have demonstrated that in cells expressing wild-type LKB1, AICAR treatment increases Thr172 phosphorylation, whereas cells with kinase-dead LKB1 show inhibited phosphorylation in response to AICAR. researchgate.net
However, a growing body of evidence suggests that AICAR can induce AMPK phosphorylation through LKB1-independent pathways as well. Research has shown that in LKB1-deficient cancer cells, such as HeLa cells, AICAR treatment can still lead to AMPK-alpha phosphorylation. nih.gov Further investigation has identified the Ataxia-Telangiectasia Mutated (ATM) protein as a potential alternative AMPK kinase in response to AICAR treatment. nih.gov In studies on rat skeletal muscle, AICAR was found to activate AMPK without altering the activity of LKB1, suggesting that under certain physiological conditions, the activation signal may not involve direct activation of LKB1 itself. mrc.ac.ukphysiology.orgphysiology.org
While AICAR is widely used as an AMPK activator, numerous studies have revealed that it exerts a range of cellular effects that are independent of AMPK activation. mdpi.comresearchgate.net This has called for caution in interpreting data from AICAR-based studies, as some effects previously attributed to AMPK may, in fact, be off-target. mdpi.commdpi.com
For instance, in T-cells from AMPK conditional knockout mice, AICAR was found to inhibit T-cell activation and cytokine production in an AMPK-independent manner. oup.comnih.govresearchgate.net This effect was suggested to be mediated via the mTOR signaling pathway. oup.comresearchgate.net Similarly, AICAR-induced apoptosis in B-cell chronic lymphocytic leukemia (CLL) cells was found to be independent of AMPK. mdpi.com In microglial cells, while some anti-inflammatory effects of AICAR are AMPK-dependent, its regulation of certain cytokines and enzymes like iNOS appears to be AMPK-independent. nih.gov These findings highlight the complexity of AICAR's biological activities beyond its role as a simple AMPK agonist.
| Cellular Process | Observation | AMPK-Dependence | References |
| T-Cell Activation | AICAR inhibits T-cell activation and cytokine production. | Independent | oup.comresearchgate.net |
| Apoptosis in CLL | AICAR induces apoptosis in chronic lymphocytic leukemia cells. | Independent | mdpi.com |
| Microglial Inflammation | AICAR modulates the release of IL-6 and TNF-α (at later time points) and the expression of iNOS. | Independent | nih.gov |
| T-Cell Death | AICAR inhibits Ca2+-induced T-cell death. | Dependent | oup.comresearchgate.net |
Impact on Nucleic Acid and Protein Synthesis Regulation
As a key regulator of cellular metabolism, AMPK activation by AICAR has profound effects on major anabolic processes, including the synthesis of proteins and nucleic acids. By signaling a state of low energy, AMPK activation generally leads to the downregulation of these energy-intensive activities to conserve ATP.
One of the well-established downstream effects of AICAR-mediated AMPK activation is the suppression of protein synthesis. mdpi.comnih.gov This is primarily achieved through the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein translation. nih.govyoutube.com
AMPK can inhibit mTORC1 activity through multiple mechanisms, including the phosphorylation of tuberous sclerosis complex 2 (TSC2) and the regulatory-associated protein of mTOR (Raptor). nih.govnih.gov The inhibition of mTORC1 leads to the dephosphorylation and activation of the eukaryotic translation initiation factor 4E binding protein 1 (4E-BP1) and the inhibition of p70 S6 Kinase 1 (S6K1). nih.gov These events collectively suppress the initiation and elongation phases of mRNA translation, thereby reducing global protein synthesis and conserving cellular energy. nih.govresearchgate.net Studies in rat skeletal muscle have confirmed that AICAR administration reduces the rate of muscle protein synthesis and impairs the ability of leucine (B10760876) to stimulate this process. nih.gov
AICAR and its intracellular derivative ZMP can modulate the processes required for DNA synthesis, largely through their roles in purine (B94841) metabolism and cell cycle control. ZMP is a natural intermediate in the de novo synthesis of purines, the essential building blocks of DNA and RNA. nih.gov The accumulation of ZMP following AICAR administration can influence the flux of this pathway. nih.govnih.gov For example, drugs that inhibit AICAR transformylase, the enzyme that metabolizes ZMP, lead to an increase in endogenous ZMP levels, which can activate AMPK and inhibit cancer cell growth. nih.gov
Furthermore, AMPK activation by AICAR can lead to cell cycle arrest, thereby impacting DNA synthesis. mdpi.com By stabilizing key cell cycle regulators, activated AMPK can halt proliferation in response to energetic stress. nih.gov In embryonic stem cells, AICAR has been shown to arrest the cellular cycle in the G1 phase. nih.gov This prevents cells from entering the S-phase, where DNA replication occurs, effectively modulating DNA synthesis as part of a broader response to perceived energy depletion.
Transcriptional and Post-Transcriptional Regulatory Effects
5-Amino-1H-imidazole-4-carboxamide Ribonucleotide (AICAR) exerts significant influence over cellular function by modulating gene expression at both the transcriptional and post-transcriptional levels. These regulatory effects are critical to its diverse biological activities.
Modulation of MicroRNA Expression Profiles
AICAR has been shown to significantly alter the expression profiles of microRNAs (miRNAs), which are small non-coding RNA molecules that play essential roles in regulating gene expression post-transcriptionally. nih.govfrontiersin.orgmdpi.commdpi.com In mouse embryonic stem (ES) cells, treatment with AICAR leads to notable changes in the expression of multiple miRNAs that are crucial for development. nih.gov
Studies have demonstrated that AICAR can both upregulate and downregulate specific miRNAs. researchgate.net For instance, in J1 mouse ES cells, AICAR treatment resulted in the downregulation of certain miRNAs, a finding that was confirmed by real-time PCR. nih.gov Conversely, other miRNAs were found to be upregulated in the presence of AICAR. researchgate.net This modulation of miRNA expression is a key mechanism through which AICAR influences cellular processes. nih.gov
The following table summarizes the observed changes in the expression of representative microRNAs in J1 mouse ES cells following treatment with 1 mM AICAR for 24 hours.
Regulation of Key Transcription Factors (e.g., Sox2, Nanog, Myc)
AICAR also influences the expression of key transcription factors that are fundamental to maintaining stem cell pluripotency and regulating cellular differentiation, such as Sox2, Nanog, and Myc. nih.govnih.govnih.govresearchgate.netjrmds.inharvard.edu The regulation of these transcription factors is often linked to the AICAR-induced modulation of miRNA expression. nih.gov
For example, the significant downregulation of miR-134 by AICAR has been directly associated with the upregulation of the pluripotency markers Nanog and Sox2. nih.gov This is consistent with the known function of miR-134 in modulating mouse ES cell differentiation by targeting and repressing the expression of Nanog. nih.gov
In contrast, the transcription factor Myc was found to be significantly downregulated after AICAR treatment. nih.gov This effect is believed to be mediated by the AICAR-induced upregulation of miR-34a, 34b, and 34c, which are predicted to target and repress Myc expression. nih.gov
The table below details the regulatory effects of AICAR on these key transcription factors and the associated miRNAs.
Enzymatic Target Interactions Beyond Core Metabolism
The biological effects of AICAR extend beyond its role as an AMP-activated protein kinase (AMPK) activator, involving interactions with a range of other enzymes.
Inhibition of Adenosine Kinase and Adenosine Deaminase by AICAR Nucleosides
AICAR and its derivatives can influence the activity of enzymes involved in adenosine metabolism, namely adenosine kinase and adenosine deaminase. mdpi.comnih.govnih.govresearchgate.net Inhibition of adenosine kinase by AICAR can lead to an increase in intracellular and extracellular adenosine levels. nih.gov Similarly, AICAR can inhibit adenosine deaminase, an enzyme that breaks down adenosine, further contributing to elevated adenosine concentrations. mdpi.comresearchgate.net This elevation of adenosine can have various physiological effects, as adenosine is a signaling molecule involved in processes such as inflammation and blood flow.
Interactions with Adenylosuccinate Lyase (ADSL)
AICAR is an intermediate in the de novo purine biosynthesis pathway, where its formation from 5-aminoimidazole-(N-succinylocarboxamide) ribotide (SAICAR) is catalyzed by the enzyme adenylosuccinate lyase (ADSL). wikipedia.orgnih.govwikipedia.orgnih.govmedlineplus.gov ADSL is a crucial enzyme that catalyzes two separate steps in this pathway, both involving the removal of fumarate (B1241708). wikipedia.orgnih.gov
A deficiency in ADSL leads to a rare autosomal recessive metabolic disorder characterized by the accumulation of SAICAR and another substrate, adenylosuccinate (S-AMP). wikipedia.orgnih.govmedlineplus.gov This results in the presence of their dephosphorylated derivatives, succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (B8144472) (S-Ado), in bodily fluids, leading to severe neurological symptoms. nih.govwikipedia.orgmedlineplus.gov
Broad-Spectrum Interactions with AMP-Binding Site Enzymes
The phosphorylated form of AICAR, ZMP, is a structural analog of adenosine monophosphate (AMP). nih.govfrontiersin.orgnih.gov This mimicry allows ZMP to interact with a variety of enzymes that have AMP-binding sites, not just AMPK. nih.govmdpi.com These interactions can lead to a range of AMPK-independent effects. For example, ZMP can allosterically activate AMPK by binding to its γ-regulatory subunit at the AMP-binding site. nih.gov However, at higher concentrations, ZMP can also modulate the activity of other AMP-sensitive enzymes, contributing to the broader biological effects of AICAR. mdpi.comresearchgate.net
Advanced Research Methodologies and Experimental Approaches
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of 5-Amino-1H-imidazole-4-carboxamide hydrate (B1144303) and its analogues are accomplished through a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, composition, and level of contaminants in a sample.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for elucidating the molecular framework. scielo.br ¹H NMR spectra provide information on the number and environment of protons, allowing for the identification of characteristic signals from the imidazole (B134444) ring, the amino group, and the carboxamide group. mdpi.com Similarly, ¹³C NMR spectroscopy maps the carbon backbone of the molecule. scielo.br Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as N-H and C=O stretching vibrations, which are characteristic of the compound's amide and amine moieties. arabjchem.org
Mass Spectrometry (MS) is employed to determine the precise molecular weight and fragmentation pattern of the compound, confirming its elemental composition. arabjchem.orgnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful, coupling the separation capabilities of chromatography with the detection sensitivity of mass spectrometry for robust analysis in complex matrices like human plasma. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound. vwr.com It separates the target molecule from impurities, allowing for accurate quantification. Purity levels are often determined to be ≥98.0% by HPLC for research and development purposes. vwr.com
| Technique | Purpose | Typical Findings and Applications |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirms the arrangement of atoms (¹H, ¹³C) and verifies the chemical structure of newly synthesized imidazole derivatives. scielo.brmdpi.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic vibrations of functional groups like N-H (amine) and C=O (amide) to confirm structural features. arabjchem.org |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the molecular ion peak corresponding to the compound's mass, confirming its identity. arabjchem.org Used in LC-MS/MS for quantification in biological samples. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separates the compound from impurities to determine its purity level. vwr.com It is also used for the quantitative analysis of the compound in various samples. researchgate.net |
Computational Chemistry and Molecular Modeling for Derivative Studies
Computational chemistry and molecular modeling have become indispensable tools for designing novel derivatives of 5-Amino-1H-imidazole-4-carboxamide and for predicting their biological activity. These in silico approaches accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. scielo.br For derivatives of 5-Amino-1H-imidazole-4-carboxamide, docking studies can reveal how these compounds fit into the active site of a target protein, identifying key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. researchgate.netresearchgate.net For example, docking simulations have been used to study the binding of related compounds to the AMP-activated protein kinase (AMPK). researchgate.net
Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. mdpi.comnih.gov By simulating the movements of every atom in the system, MD can validate the interactions predicted by docking and assess the conformational stability of the complex, offering insights that are difficult to obtain through static models alone. scielo.brfrontiersin.org
Beyond docking, other in silico methods are used to predict molecular interactions. Pharmacophore modeling is a key strategy, particularly when the 3D structure of the target protein is unknown. tau.ac.il A pharmacophore model represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to exert a specific biological effect. tau.ac.il For 5-Amino-1H-imidazole-4-carboxamide derivatives, a pharmacophore model can be generated based on a set of known active compounds, which is then used to screen virtual libraries for new potential inhibitors or activators. researchgate.net
Computational methods are also employed to investigate the mechanisms of chemical reactions involved in the synthesis or biological action of imidazole derivatives. nih.gov Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be used to model enzymatic reactions at an atomic level. duq.edunih.gov These studies help to elucidate complex reaction pathways, identify transition states, and calculate the energy barriers associated with each step. duq.edu This information is vital for understanding how an enzyme catalyzes a reaction and can guide the design of inhibitors. rsc.org Furthermore, these computational approaches can predict the regioselectivity of chemical reactions, which is crucial for the efficient synthesis of specific, functionally optimized derivatives.
| Methodology | Primary Application | Information Gained |
|---|---|---|
| Molecular Docking | Target Interaction Analysis | Predicts binding pose and affinity; identifies key interactions (hydrogen bonds, hydrophobic contacts) with target protein residues. scielo.brresearchgate.net |
| Molecular Dynamics (MD) Simulations | Complex Stability Analysis | Evaluates the dynamic behavior and stability of the ligand-protein complex over time; refines understanding of binding modes. mdpi.comnih.gov |
| Pharmacophore Modeling | Virtual Screening & Lead Generation | Defines the essential 3D chemical features required for biological activity, used to identify novel compounds from databases. tau.ac.il |
| Quantum Mechanics (QM/MM) | Reaction Mechanism Elucidation | Calculates reaction pathways, transition states, and energy barriers for enzymatic or chemical reactions involving the compound. duq.edunih.gov |
Biochemical and Cell-Based Assays for Functional Characterization
To understand the biological effects of 5-Amino-1H-imidazole-4-carboxamide and its derivatives, a variety of biochemical and cell-based assays are utilized. These assays measure the compound's impact on specific molecular targets and cellular processes. bioivt.combmglabtech.com
A primary goal in functional characterization is to quantify how a compound affects the activity of a specific enzyme. Biochemical assays are performed in vitro using purified enzymes to determine parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ). nih.gov For instance, the ribonucleoside form of 5-Amino-1H-imidazole-4-carboxamide, known as AICAR, is an activator of AMP-activated protein kinase (AMPK). researchgate.net An assay to quantify AMPK activation would typically measure the rate of phosphorylation of a specific peptide substrate by the enzyme.
Cell-based assays are then used to confirm that the compound's effect on the enzyme translates to a functional outcome within a living cell. nuvisan.com These assays can measure downstream events of enzyme activation or inhibition. For example, following AMPK activation by an AICAR derivative, a cell-based assay could quantify changes in glucose uptake or the phosphorylation status of downstream target proteins. researchgate.net Various detection methods, including fluorescence, luminescence, and radioactivity, are used to measure the signal output in these assays. bioivt.com These experimental systems are crucial for validating the mechanism of action and assessing the cellular potency of new compounds. nih.govnih.gov
| Assay Type | Purpose | Example Application |
|---|---|---|
| Biochemical Enzyme Assay | Quantify direct effect on a purified enzyme | Measuring the phosphorylation of a substrate by AMPK in the presence of an AICAR derivative to determine the activation constant. researchgate.net |
| Cell-Based Proliferation Assay | Assess impact on cell growth | Monitoring the growth rate of cancer cells over time after treatment with a compound to determine its anti-proliferative effects. bioivt.com |
| Gene Reporter Assay | Measure changes in gene expression | Using a luciferase reporter linked to a specific gene promoter to measure the activation or inhibition of a signaling pathway. bioivt.com |
| Fluorogenic Inhibition Assay | Determine enzyme inhibition potency (IC₅₀) | Evaluating the ability of imidazole-4,5-dicarboxamide derivatives to inhibit the activity of a target protease using a substrate that releases a fluorescent signal upon cleavage. nih.gov |
Analysis of Gene and MicroRNA Expression Using Molecular Biology Techniques
The influence of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), a key derivative, on cellular function is frequently investigated through its effects on gene and microRNA expression. Molecular biology techniques such as real-time polymerase chain reaction (RT-PCR) and Western blot analysis are fundamental in these studies to quantify mRNA and protein levels, respectively.
Research in hepatoma cells has shown that treatment with AICAR can replicate some effects of insulin, specifically in the regulation of genes involved in gluconeogenesis. nih.gov It has been demonstrated to repress the transcription of the PEPCK gene and partially repress the G6Pase gene. nih.gov However, it does not affect the expression of other genes like glucose-6-phosphate dehydrogenase (G6PDHase) or constitutively expressed genes such as cyclophilin and beta-actin. nih.gov
In the context of stem cell biology, studies on mouse embryonic stem cells (mESCs) reveal that AICAR treatment leads to a transient reduction in Nanog mRNA levels. nih.gov Interestingly, this downregulation of the pluripotency marker Nanog was found not to be mediated by miR-134, a microRNA known to suppress Nanog expression. nih.gov Further investigation into human embryonic stem cells confirmed that AICAR induces p53 activation and subsequent repression of Nanog expression. nih.gov
MicroRNA studies have also uncovered regulatory relationships involving the broader metabolic pathway. For instance, miR-145-5p has been identified to target 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), an enzyme involved in the de novo purine (B94841) pathway where AICAR's precursor is an intermediate. nih.gov This suggests a layer of microRNA-mediated control over the metabolic context in which the compound operates. nih.gov
| Technique/Model System | Key Gene/MicroRNA Analyzed | Observed Effect of AICAR Treatment | Reference |
|---|---|---|---|
| Hepatoma Cells | PEPCK, G6Pase | Repression of gene transcription | nih.gov |
| Mouse Embryonic Stem Cells | Nanog (mRNA) | Significant reduction in expression | nih.gov |
| Mouse Embryonic Stem Cells | miR-134 | Expression not affected by AICAR | nih.gov |
| Human Embryonic Stem Cells | p53, Nanog | Activation of p53, repression of Nanog | nih.gov |
| Upper Tract Urothelial Carcinoma Cells | miR-145-5p / ATIC | miR-145-5p downregulates ATIC protein expression | nih.gov |
Cellular Respiration and Energy Metabolism Studies
The primary mechanism through which 5-aminoimidazole-4-carboxamide derivatives exert their effects is by modulating cellular energy metabolism, largely through the activation of AMP-activated protein kinase (AMPK). researchgate.netkoreascience.kr Studies employ various techniques to assess these effects, including measuring oxygen consumption to determine respiration rates and analyzing the ratios of key energy-carrying molecules like AMP, ADP, and ATP.
In vivo studies using mouse models have provided significant insights. An acute infusion of AICAR was found to reduce the hepatic energy charge. nih.gov This was reflected by a substantial increase in the AMP/ATP ratio, which rose approximately six-fold in liver-specific AMPK knock-out mice, indicating that AMPK is crucial for maintaining energy balance during metabolic stress induced by the compound. nih.gov
| Model System | Parameter Measured | Key Finding | Reference |
|---|---|---|---|
| Mice (in vivo) | Hepatic Energy Charge | Reduced by ~20% in wild type, exacerbated in AMPK knock-out mice | nih.gov |
| Mice (in vivo) | AMP/ATP Ratio | Increased ~6-fold in liver-specific AMPK knock-out mice | nih.gov |
| Daphnia magna | Oxygen Consumption | Increased, indicating higher respiration | koreascience.kr |
| Daphnia magna | Lipid Levels | Decreased, indicating increased lipid metabolism | koreascience.kr |
Assays for Stem Cell Pluripotency and Self-Renewal
The link between cellular metabolism and the maintenance of stem cell pluripotency is an active area of research where 5-aminoimidazole-4-carboxamide derivatives serve as important chemical tools. Assays for pluripotency and self-renewal typically involve monitoring the expression of key stem cell markers and assessing cell cycle progression and differentiation capacity.
In mouse embryonic stem cells (mESCs), treatment with AICAR has been shown to significantly reduce the expression of pluripotent markers, including Nanog and stage-specific embryonic antigen-1 (SSEA-1). nih.gov This effect occurs even when cells are cultured in the presence of leukemia inhibitory factor (LIF), a cytokine that typically supports mESC self-renewal. nih.gov However, the expression of another critical pluripotency factor, Oct4, remains unaffected by the treatment. nih.gov
Furthermore, AICAR treatment markedly inhibits the proliferation of mESCs. nih.gov This is achieved by inducing a G1/S-phase cell cycle arrest. nih.gov Importantly, this inhibition of proliferation does not influence the rate of apoptosis, indicating a specific effect on cell cycle progression rather than cell death. nih.gov These findings suggest that the metabolic state modulated by the compound is closely tied to the molecular network that governs stem cell self-renewal and pluripotency. nih.gov
| Cell Type | Assay / Marker | Effect of AICAR Treatment | Reference |
|---|---|---|---|
| Mouse Embryonic Stem Cells | Nanog Expression | Significantly reduced | nih.gov |
| Mouse Embryonic Stem Cells | SSEA-1 Expression | Significantly reduced | nih.gov |
| Mouse Embryonic Stem Cells | Oct4 Expression | Unaffected | nih.gov |
| Mouse Embryonic Stem Cells | Cell Proliferation | Markedly inhibited via G1/S arrest | nih.gov |
| Mouse Embryonic Stem Cells | Apoptosis | Not influenced | nih.gov |
Isotopic Tracing and Metabolic Flux Analysis
Isotopic tracing and metabolic flux analysis (MFA) represent advanced methodologies for quantitatively mapping the flow of atoms through metabolic networks. nih.govfrontiersin.org While specific studies tracing the metabolism of 5-Amino-1H-imidazole-4-carboxamide hydrate itself are not detailed in the provided sources, these techniques are crucial for understanding the broader metabolic pathways in which this compound and its derivatives are involved, such as the de novo purine biosynthesis pathway.
In a typical ¹³C-MFA experiment, cells are cultured with a substrate labeled with a stable isotope, such as ¹³C-glucose. frontiersin.org As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream intermediates and final products. nih.gov By using mass spectrometry to measure the mass isotopomer distributions in these metabolites (e.g., amino acids, nucleotides), researchers can deduce the relative activities of different metabolic pathways. nih.govfrontiersin.org
This approach allows for the precise quantification of metabolic reaction rates (fluxes) through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org Since the purine synthesis pathway, where 5-aminoimidazole-4-carboxamide ribonucleotide is an intermediate, draws precursors from these central pathways, MFA can be used to determine how cellular conditions or the introduction of a compound like AICAR alters the flux of metabolites into and through this pathway. This provides a dynamic and quantitative understanding of the metabolic reprogramming induced by the compound, connecting its primary effects on energy sensing to global changes in cellular biosynthesis and bioenergetics.
Emerging Research Avenues and Future Perspectives
Exploration of Novel Derivatives with Enhanced Biological Specificity
The therapeutic potential of AICAR is limited by factors such as a short half-life, poor absorption, and the production of uric acid. nih.gov This has spurred the development of novel derivatives and analogs with improved pharmacological profiles. The goal of this research is to enhance biological specificity, increase potency, and improve stability.
Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to define how the chemical structure of a molecule relates to its biological activity. frontiersin.orgyoutube.com By modifying different parts of the AICAR molecule, such as the ribose sugar or the imidazole (B134444) ring, researchers aim to create compounds that are more selective for specific targets or have improved pharmacokinetic properties. researchgate.net
Key strategies in developing novel derivatives include:
Modification of the Ribose Moiety: Replacing the furanose ring with acyclic chains has been explored. For instance, derivatives named A3 and A4, which feature ribose modifications, have been synthesized. These compounds were shown to induce the phosphorylation of AMPKα and its downstream target, acetyl-CoA carboxylase (ACC), with activity comparable to AICAR. researchgate.net
Preventing Phosphorylation: Since AICAR must be phosphorylated to ZMP to activate AMPK, creating analogs that cannot be phosphorylated is a useful strategy for studying AMPK-independent effects. nih.govnih.gov The synthesis of 5′-fluoro-5′-deoxyacadesine (5′-F-AICAR) represents such an approach, where the 5'-hydroxyl group is replaced by fluorine, preventing cellular kinases from adding a phosphate (B84403) group. nih.gov
Modifications to the Imidazole Base: Introducing various aryl groups to the imidazole core is another avenue of exploration. These modifications can alter the molecule's binding affinity and selectivity for different enzymes. researchgate.net
These synthetic efforts are expanding the toolkit available to researchers, allowing for a more nuanced investigation of the pathways modulated by AICAR and its analogs. nih.gov
| Derivative Name | Structural Modification | Key Research Finding | Reference |
|---|---|---|---|
| A3 and A4 | Ribose-modified | Induce phosphorylation of AMPKα and inhibition of ACC, comparable to AICAR. | researchgate.net |
| 5′-fluoro-5′-deoxyacadesine (5′-F-AICAR) | Fluorine substitution at the 5' position of the ribose | A non-phosphorylatable analog designed to explore AMPK-independent pathways. | nih.gov |
Deeper Elucidation of AMPK-Independent Mechanisms of Action
While AICAR is widely used as an AMPK activator, a growing body of evidence indicates that it exerts numerous effects independently of this kinase. nih.govmdpi.com This has led to a re-evaluation of studies that attributed all of AICAR's actions solely to AMPK activation. physiology.org Understanding these alternative mechanisms is critical for a complete picture of AICAR's biological activities.
Several AMPK-independent effects have been identified:
Apoptosis Induction: In human myeloid and lymphoid cells, AICAR has been shown to induce apoptosis through a pathway dependent on NADPH oxidase, even when AMPKα1 is knocked down. nih.gov This suggests that in some cellular contexts, the pro-apoptotic effects of AICAR are not mediated by AMPK. nih.gov
Regulation of mTOR Signaling: AICAR can influence the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and protein synthesis, in an AMPK-independent manner. nih.gov For example, some studies have shown that AICAR's inhibition of T-cell activation and cytokine production is mediated via the mTOR pathway, irrespective of AMPK expression. nih.gov
Hepatic Glucose Production: Research in liver-specific AMPK knockout mice has demonstrated that AICAR can suppress glucose production even in the absence of hepatic AMPK. nih.gov This challenges the long-held paradigm that AMPK is essential for AICAR's acute glucoregulatory effects in the liver. nih.gov
Mitochondrial and Endoplasmic Reticulum Effects: In models of non-alcoholic fatty liver disease (NAFLD), AICAR has been found to alleviate mitochondrial dysfunction and endoplasmic reticulum (ER) stress by downregulating specific gene expressions, some of which occur independently of AMPK. mdpi.com For instance, AICAR can downregulate Drp1 expression, a protein involved in mitochondrial fission, even when AMPK is inhibited. mdpi.com
These findings highlight that AICAR's intracellular actions are more complex than previously thought, with ZMP and AICAR itself potentially interacting with multiple cellular targets. mdpi.com
Role in Cellular Stress Response Pathways
Cellular stress responses are vital mechanisms that protect cells from harmful conditions. AICAR has been shown to modulate several of these pathways, particularly those related to the endoplasmic reticulum (ER) and oxidative stress.
Endoplasmic Reticulum (ER) Stress: The ER is crucial for protein folding, and disruptions can lead to ER stress. AICAR treatment can induce ER stress, which may be a component of its mechanism of action in certain contexts. mdpi.com For example, in skeletal muscle myotubes, proteins involved in the ER's protein processing functions were found to be released following AICAR treatment. mdpi.com In NAFLD models, AICAR helps alleviate the ER stress response, suggesting a regulatory role. mdpi.com
Oxidative Stress: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. AICAR's role in oxidative stress is complex and appears to be context-dependent. In some studies, AICAR-induced apoptosis is linked to the inhibition of NADPH oxidase and a subsequent decrease in intracellular ROS. nih.gov In other scenarios, such as in high-fat diet-induced kidney disease, AICAR treatment has been shown to reduce renal superoxide (B77818) levels, indicating an antioxidant effect. nih.govnih.gov
The interplay between AICAR, AMPK activation, and cellular stress pathways is an active area of investigation, with implications for diseases characterized by chronic stress, such as metabolic disorders and neurodegenerative conditions.
Bioengineering Applications for Industrial Production of Derivatives
The synthesis of imidazole-containing compounds like AICAR and its derivatives can be complex. nih.govresearchgate.net While many laboratory-scale synthetic routes exist, scaling up for industrial production presents challenges, including the use of toxic reagents like cyanides in some traditional methods. google.com Bioengineering and metabolic engineering offer promising alternatives for more sustainable and efficient production.
Metabolic engineering involves redesigning the metabolism of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce valuable chemicals. nih.govuni.lu This approach could be applied to the production of AICAR or its precursors. Strategies include:
Pathway Reconstruction: Introducing and optimizing metabolic pathways within a microbial host to convert simple feedstocks (like glucose) into the desired imidazole product. uni.lu
Host Strain Selection and Optimization: Choosing or engineering microbial chassis that are robust and efficient for the specific production pathway. nih.gov
Enzyme Engineering: Modifying key enzymes in the synthetic pathway to improve their efficiency, specificity, and stability.
While the direct industrial bio-production of AICAR derivatives is still a nascent field, the principles of metabolic engineering are well-established for other complex molecules. researchgate.net Future research will likely focus on developing engineered microbial strains capable of synthesizing novel AICAR analogs, potentially reducing reliance on complex, multi-step chemical syntheses and enabling the production of these compounds on a larger scale for further research and therapeutic development.
Elucidating the Broader Physiological and Pathophysiological Roles
Research continues to uncover the widespread effects of AICAR on the body, revealing its involvement in a range of physiological and pathophysiological processes beyond its initial characterization as a metabolic regulator.
Inflammation and Macrophage Polarization: AICAR has demonstrated potent anti-inflammatory properties. nih.gov It can promote a shift in macrophage phenotype from a pro-inflammatory M1 state to a pro-resolving M2 state. nih.govmdpi.com This effect has been observed in adipose tissue from obese individuals and in mouse models of inflammation, suggesting a therapeutic potential for obesity-related inflammatory complications. nih.govnih.gov
Metabolic Health: In animal models of diet-induced obesity, AICAR administration attenuates adipose tissue inflammation, partially restores glucose tolerance, and ameliorates conditions like hepatic steatosis (fatty liver) and kidney disease. nih.govnih.gov These beneficial effects on metabolic health appear to occur independently of the hormone adiponectin. nih.gov
Cardiovascular System: AICAR can influence cardiovascular function. For example, it can enter nucleoside pools and increase adenosine (B11128) levels during periods of ATP breakdown, which has implications for cardiac energy regulation. cellsignal.com
Central Nervous System: Studies have shown that AICAR can play a role in the central nervous system, including potential involvement in neuroinflammation. cellsignal.com
Pluripotency in Stem Cells: In embryonic stem cells, AICAR has been found to regulate the expression of key pluripotency markers like Nanog, suggesting a role in maintaining the self-renewal capacity of these cells. nih.gov
The expanding understanding of AICAR's diverse roles underscores its importance as a research tool and a potential therapeutic agent. Future studies will continue to explore its complex mechanisms of action and its impact on a wide array of biological systems and disease states.
| Physiological/Pathophysiological Area | Observed Effect of AICAR | Potential Implication | Reference |
|---|---|---|---|
| Inflammation | Promotes a shift from M1 to M2 macrophage phenotype. | Treatment for chronic inflammatory conditions. | nih.govmdpi.com |
| Metabolic Disease | Attenuates hepatic steatosis, improves glucose tolerance, and reduces kidney damage in diet-induced obesity models. | Therapeutic for obesity-related complications. | nih.govnih.gov |
| Stem Cell Biology | Regulates the expression of pluripotency markers (e.g., Nanog). | Tool for stem cell research and regenerative medicine. | nih.gov |
Q & A
Basic: What are the key considerations for synthesizing 5-Amino-1H-imidazole-4-carboxamide hydrate in a laboratory setting?
Answer:
The synthesis involves reacting 2-amino malonamide with a C-alkyl-substituted compound in the presence of carboxylic acid to yield 5-hydroxy-1H-imidazole-4-carboxamide. Subsequent steps include acidification to form the acidic salt and solvent-mediated salt exchange to obtain the hydrate form . Critical considerations include:
- Reagent stoichiometry to minimize side products.
- Acid selection (e.g., HCl or H₂SO₄) to optimize salt formation.
- Purification via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to ensure ≥95% purity .
Advanced: How can factorial design optimize the synthesis parameters for this compound?
Answer:
A 3-factor factorial design can systematically evaluate variables like reaction temperature, solvent ratio (e.g., acetic acid/water), and catalyst concentration. For example:
Basic: What spectroscopic methods are most effective for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Verify imidazole ring protons (δ 7.2–7.8 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolve hydrogen-bonding patterns in the hydrate lattice (e.g., O–H···N interactions) .
- FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in purity assessments when analyzing batches of this compound?
Answer:
Discrepancies often arise from hygroscopicity or residual solvents. Mitigation strategies:
- Use HPLC-ELSD (evaporative light scattering detection) to quantify non-UV-active impurities.
- Perform Karl Fischer titration to measure water content (critical for hydrate stoichiometry) .
- Compare TGA/DSC data to identify polymorphic variations or solvent retention .
Basic: What are the primary biochemical pathways involving 5-Amino-1H-imidazole-4-carboxamide as an endogenous metabolite?
Answer:
It serves as an intermediate in purine biosynthesis , particularly in the de novo pathway leading to inosine monophosphate (IMP). It is also a precursor for nucleotide analogs like dacarbazine , which alkylate DNA in cancer therapy .
Advanced: What strategies are recommended for analyzing the stability of this compound under varying storage conditions?
Answer:
- Accelerated stability testing : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months.
- LC-MS/MS identifies degradation products (e.g., imidazole ring oxidation or carboxamide hydrolysis) .
- DFT calculations predict degradation pathways under oxidative stress .
Basic: How should researchers handle hygroscopicity challenges during experimental procedures?
Answer:
- Store the compound in desiccators with silica gel or P₂O₅.
- Use glove boxes (<5% RH) for weighing and reaction setup.
- Pre-dry solvents (e.g., molecular sieves in DMF) to minimize water uptake .
Advanced: What computational modeling approaches can predict the reactivity of this compound in novel synthetic routes?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics simulations : Model solvation effects in polar solvents (e.g., water/DMSO mixtures) to optimize reaction kinetics .
Basic: What are the critical steps in scaling up synthesis from laboratory to pilot plant scale?
Answer:
- Heat transfer : Use jacketed reactors to maintain exothermic reaction control (e.g., <80°C).
- Mixing efficiency : Optimize impeller design to prevent agglomeration during salt formation .
- Safety protocols : Implement pressure-relief systems for acid handling .
Advanced: How can researchers address inconsistencies in crystal structure data for derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
